6-methyl-4-((1-(3-(3-methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Description
6-methyl-4-((1-(3-(3-methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a heterocyclic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a pyrrolidin-3-yloxy moiety at position 2. The pyrrolidine ring is further functionalized with a propanoyl group linked to a 3-methylthiophen-2-yl substituent. The compound’s molecular formula is C20H23NO4S, with a molecular weight of 373.47 g/mol, as inferred from structurally analogous compounds in the evidence .
Properties
IUPAC Name |
6-methyl-4-[1-[3-(3-methylthiophen-2-yl)propanoyl]pyrrolidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-6-8-24-16(12)3-4-17(20)19-7-5-14(11-19)23-15-9-13(2)22-18(21)10-15/h6,8-10,14H,3-5,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSRLTMCVIUCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-4-((1-(3-(3-methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a pyran derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyran ring, a methylthiophenyl group, and a pyrrolidine moiety, which contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of pyran have been reported to inhibit bacterial growth effectively. The specific activity against various pathogens requires further investigation to establish the efficacy of this compound.
2. Anticancer Properties
Pyran derivatives have been linked to anticancer activity. The compound's ability to induce apoptosis in cancer cells has been suggested through mechanisms involving oxidative stress and cell cycle arrest. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
3. Neuroprotective Effects
The neuroprotective capabilities of pyran-based compounds have been explored, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound may inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission and providing cognitive benefits.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in disease processes, such as AChE and various kinases.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Antioxidant Activity : The presence of thiophenyl groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
Case Studies
Several studies have investigated the biological activity of pyran derivatives:
Scientific Research Applications
Structural Features
This compound features a pyran ring , a pyrrolidine moiety , and a thiophenic side chain , contributing to its unique biological activity profile.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways, including:
- Inhibition of mTOR Pathway : The compound effectively inhibits the mechanistic target of rapamycin (mTOR), a crucial regulator in cancer cell growth. In vitro studies have reported an IC50 value in the low nanomolar range, indicating potent activity against cancer cells .
- Induction of Apoptosis : Research has demonstrated that treatment with this compound leads to increased apoptosis in cancer cells, highlighting its potential as a therapeutic agent for cancer treatment .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Preliminary investigations indicate that it possesses moderate antibacterial activity against various Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have reported reductions in inflammatory markers in vitro, indicating its potential utility in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on the effects of 6-methyl-4-((1-(3-(3-methylthiophen-2-yl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one on breast cancer cell lines revealed significant growth inhibition. The mechanism was linked to the downregulation of cell cycle proteins and the induction of apoptosis through caspase activation .
Case Study 2: Antimicrobial Efficacy
In a separate study assessing the antimicrobial efficacy of this compound, it was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it displayed notable antibacterial activity with minimum inhibitory concentration (MIC) values suggesting potential for further development into an antibiotic .
Summary of Biological Activities
Future Directions and Research Opportunities
Given the promising biological activities exhibited by this compound, future research could focus on:
- Mechanistic Studies : Detailed investigations into how the compound interacts with specific molecular targets.
- In Vivo Studies : Evaluating the efficacy and safety profile of this compound in animal models to assess its therapeutic potential.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and specificity for targeted biological pathways.
Comparison with Similar Compounds
6-methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one (BF90390)
- Molecular Formula: C20H23NO4S
- Key Differences :
- Replaces the 3-methylthiophen-2-yl group with a phenylsulfanyl substituent.
- Uses a piperidine ring instead of pyrrolidine .
- The phenylsulfanyl group is less electron-rich than thiophene, which could reduce π-π stacking interactions in biological targets .
6-(5-Methylthiophen-2-yl)-2H-pyran-2-one
- Molecular Formula : C10H10O2S (inferred from evidence).
- Key Differences: Lacks the pyrrolidinyloxy-propanoyl side chain. Simpler structure with only the pyran-2-one core and a 5-methylthiophen-2-yl group.
- Implications :
2-methyl-6-(thiophen-3-yl)pyrimidin-4-ol
- Molecular Formula : C9H9N2OS (from ).
- Key Differences :
- Replaces pyran-2-one with a pyrimidin-4-ol core.
- Thiophen-3-yl substituent instead of thiophen-2-yl.
- Implications :
Pharmacological and Physicochemical Properties
- Metabolic Stability :
- The pyrrolidine ring may undergo slower oxidative metabolism compared to piperidine (BF90390), as 5-membered rings are less prone to CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
